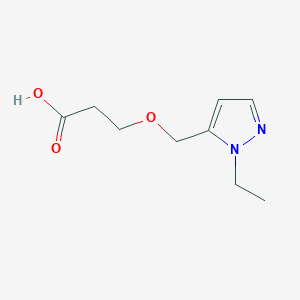

3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid

Description

3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid (CAS: 1171011-46-3) is a pyrazole-based carboxylic acid derivative. Its structure comprises a 1-ethyl-substituted pyrazole ring linked via a methoxy group to a propanoic acid backbone. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its modular reactivity, enabling further functionalization . Analytical characterization methods include NMR, HPLC, and LC-MS, with purity typically ≥95% and storage conditions at +4°C .

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-[(2-ethylpyrazol-3-yl)methoxy]propanoic acid |

InChI |

InChI=1S/C9H14N2O3/c1-2-11-8(3-5-10-11)7-14-6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |

InChI Key |

ZSWQDVAMDXXVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)COCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.

Etherification: The hydroxyl group of 3-hydroxypropanoic acid is converted to a leaving group (e.g., tosylate), which then undergoes nucleophilic substitution with the pyrazole derivative to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and pyrazole derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alcohols and pyrazole derivatives.

Scientific Research Applications

3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, linker groups (e.g., thioether vs. ether), and additional functional moieties. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Linker Effects: Replacing the methoxy group (O) with a thioether (S) increases molecular weight slightly (214.23 vs.

- Pyrazole Substitution : Addition of a methyl group at the 3-position of the pyrazole (as in ZX-AC008371) introduces steric hindrance, which may influence binding interactions in biological systems .

Functional Group Complexity in Related Compounds

More complex derivatives, such as those synthesized via multicomponent reactions (e.g., and ), exhibit divergent properties:

Table 2: Comparison with Multi-Functional Derivatives

Key Observations :

- Diverse Reactivity: Compounds like 11a integrate multiple functional groups (e.g., cyano, phenyl), expanding their utility in heterocyclic synthesis but complicating solubility profiles .

- Biochemical Applications: Fluorogenic amino acids (e.g., FAA8020) leverage bulky fluorophores (e.g., nitrobenzothiadiazole) for optical tracking, contrasting with the simpler propanoic acid backbone of the target compound .

Biological Activity

3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid is an organic compound notable for its unique pyrazole-based structure, which has been linked to various biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 218.24 g/mol

- Functional Groups : Carboxylic acid, methoxy group, and a pyrazole ring.

The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid exhibits several biological activities primarily through the modulation of inflammatory pathways:

- Inhibition of Leukotriene Biosynthesis : Compounds with pyrazole rings have been shown to inhibit lipoxygenase enzymes, which are critical in the production of leukotrienes involved in inflammatory responses. This inhibition can be beneficial in treating conditions like asthma and allergic reactions.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant properties, potentially reducing oxidative stress in biological systems .

Inhibition of Inflammatory Pathways

A study conducted on a series of pyrazole derivatives demonstrated that 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid significantly inhibited lipoxygenase activity, leading to a reduction in leukotriene levels in vitro. The IC50 value was reported at approximately 15 µM, indicating a potent inhibitory effect compared to other tested compounds.

Antimicrobial Testing

In vitro tests evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be around 0.025 mg/mL for S. aureus, demonstrating substantial antibacterial efficacy .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.0048 |

Comparative Analysis with Related Compounds

To understand the unique biological profile of 3-((1-Ethyl-1H-pyrazol-5-yl)methoxy)propanoic acid, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid | CHNO | Different position of ethyl substitution on the pyrazole ring |

| 5-(1-Ethyl-1H-pyrazol-3-yl)propanoic acid | CHNO | Variation in functional group positions |

These comparisons highlight how variations in structure can influence biological activity, particularly in terms of potency and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.